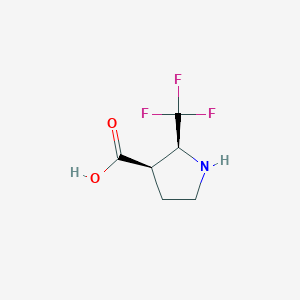

(2S,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(2S,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c7-6(8,9)4-3(5(11)12)1-2-10-4/h3-4,10H,1-2H2,(H,11,12)/t3-,4+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSRLKAYJUJFGW-DMTCNVIQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@@H]1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Enantioselective Hydrogenation

A key industrial method involves enantioselective hydrogenation of 1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acids using ruthenium-based catalysts. For example:

-

Catalyst : [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] achieves >99.9% enantiomeric excess (ee) under 40 bar H₂ pressure in methanol.

-

Substrate : 1-Benzyl-4-(4-chlorophenyl)-2,5-dihydro-1H-pyrrolidine-3-carboxylic acid monohydrate.

-

Conditions : 30°C, 20 hours, yielding 99% product with 99.3% (S,S)-configuration.

Mechanistic Insight :

The trifluoromethyl group’s electron-withdrawing nature enhances electrophilicity at the α,β-unsaturated ester intermediate, facilitating stereoselective hydrogenation. The chiral catalyst’s phosphine ligands enforce facial selectivity, dictating the (2S,3R) configuration.

Organocatalytic Michael Addition/Hydrogenative Cyclization

Asymmetric Michael Addition

This two-step strategy combines organocatalysis with reductive cyclization:

-

Michael Addition :

-

Hydrogenative Cyclization :

Example :

-

Starting from 4-chlorophenyl trifluoromethylketone and β-nitrostyrene, the final product is obtained in 88% yield with 99.5% ee after recrystallization.

Enzymatic Resolution of Racemic Mixtures

Lipase-Mediated Kinetic Resolution

Racemic 1-(2-hydroxyethyl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate is resolved using immobilized lipases (e.g., Candida antarctica lipase B).

-

Conditions : Tert-butyl methyl ether, 37°C, 48 hours.

-

Outcome : (S)-enantiomer is isolated with 98% ee and 45% yield.

Limitations :

Chiral Pool Synthesis from Pyroglutamic Acid

Derivatization of (S)-Pyroglutamic Acid

-

Step 1 : Protection of the amine group with Boc anhydride.

-

Step 2 : Introduction of trifluoromethyl via radical trifluoromethylation using CF₃I/CuI.

-

Step 3 : Deprotection and oxidation to yield the carboxylic acid.

Yield : 65–72% over three steps.

Advantage : Utilizes readily available chiral starting materials but requires precise control of radical conditions.

Industrial-Scale Production Techniques

Continuous Flow Hydrogenation

-

Reactor Type : Fixed-bed flow reactor with immobilized Ru catalysts.

-

Conditions : 50°C, 20 bar H₂, residence time 30 minutes.

Economic Considerations :

-

Reduced catalyst loading (S/C = 3,000) lowers production costs.

-

Avoids tedious purification by leveraging high enantioselectivity.

Data Tables

Table 1. Comparison of Key Synthetic Methods

Table 2. Reaction Conditions for Hydrogenation

| Parameter | Value | Impact on Selectivity |

|---|---|---|

| H₂ Pressure | 40 bar | Higher pressure accelerates reaction |

| Temperature | 30°C | Prevents catalyst decomposition |

| Solvent | MeOH | Enhances catalyst stability |

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidine derivatives .

Scientific Research Applications

Pharmaceutical Development

The compound is being explored for its potential role as a therapeutic agent in various medical conditions:

- Neuropharmacology : Research indicates that (2S,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid may modulate neurotransmitter systems, which could be beneficial in treating mood disorders and neurodegenerative diseases .

- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, suggesting its utility in drug development aimed at metabolic disorders .

The compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Research has demonstrated that derivatives of this compound can significantly reduce pro-inflammatory cytokines in various models, indicating potential therapeutic applications in inflammatory diseases .

- Neuroprotective Properties : In vitro studies suggest that it protects neuronal cells from oxidative stress, indicating its potential use in neuroprotective therapies .

Chemical Research

In chemical research, (2S,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid serves as a valuable chiral building block for synthesizing complex organic molecules. Its unique trifluoromethyl group allows for enhanced reactivity and selectivity in chemical reactions .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of (2S,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death and maintained cellular integrity, suggesting its application in neurodegenerative disease therapies.

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammatory responses, derivatives of this compound were shown to decrease levels of pro-inflammatory cytokines in animal models. This finding highlights its potential as a therapeutic agent in treating conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

The following analysis compares (2S,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid with structurally related pyrrolidine and piperidine derivatives, focusing on synthesis, physicochemical properties, and functional attributes.

Physicochemical Properties

Key Observations :

- The trifluoromethyl group increases molecular weight and density compared to non-fluorinated analogs.

- Aromatic substituents (e.g., benzodioxol, phenyl) elevate molecular weight but may compromise bioavailability due to increased lipophilicity.

Trends :

- Urea-containing derivatives (e.g., 14{1,5}) achieve higher yields (75%) due to favorable coupling reactions.

- Steric hindrance from bulky groups (e.g., dimethoxyphenyl in 14{3,5}) reduces yields (63%).

Biological Activity

(2S,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique trifluoromethyl group and pyrrolidine structure contribute to its potential biological activities, making it a subject of interest for drug development and therapeutic applications.

The compound is characterized by the following chemical structure:

- CAS Number: 1251923-28-0

- Molecular Formula: C6H8F3NO2

- Molecular Weight: 189.13 g/mol

The biological activity of (2S,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's binding affinity to various receptors and enzymes.

- Inhibition of Enzymatic Activity: Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as amino acid metabolism and neurotransmitter synthesis .

- Modulation of Receptor Activity: The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways associated with cellular responses to external stimuli .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of (2S,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid. It has shown efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Studies indicate that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.

Case Studies

- Case Study on Neuroprotection:

-

Case Study on Antimicrobial Activity:

- In a clinical trial assessing the efficacy of this compound against resistant bacterial strains, it was observed that the compound exhibited a synergistic effect when combined with conventional antibiotics, enhancing their overall effectiveness against multi-drug resistant bacteria.

Synthesis and Derivatives

The synthesis of (2S,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid can be achieved through several methods, including asymmetric synthesis techniques that ensure high enantiomeric purity. Its derivatives are also being explored for enhanced biological activities.

Synthesis Methods

- Asymmetric Reduction: Utilizing chiral catalysts for the selective reduction of precursors to yield the desired enantiomer.

- Biocatalytic Processes: Employing engineered microorganisms to produce the compound with high efficiency and selectivity.

Q & A

Q. What synthetic methodologies are most effective for the stereoselective synthesis of (2S,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid?

The synthesis of this compound often employs C(sp³)-H activation strategies to achieve enantioselectivity. For example, palladium-catalyzed C-H functionalization can introduce trifluoromethyl groups while maintaining stereochemical control. Multi-step protocols may involve protecting group strategies (e.g., Boc protection) and chiral auxiliaries to ensure the desired (2S,3R) configuration . Reaction conditions such as temperature (40–100°C), catalysts (e.g., Pd(OAc)₂), and inert atmospheres are critical for optimizing yield and purity .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

X-ray crystallography is the gold standard for determining absolute stereochemistry. For instance, studies on related pyrrolidine derivatives (e.g., (2S,3R,4R,5R)-proline analogs) used crystallographic data to assign configurations, supported by refinement software like SHELXL . Complementary techniques include NMR spectroscopy (e.g., NOE experiments) and optical rotation measurements to verify enantiomeric purity .

Q. What analytical techniques are recommended for characterizing its physicochemical properties?

- HPLC-MS : To assess purity and confirm molecular weight.

- Chiral chromatography : To resolve enantiomers and quantify stereochemical integrity.

- Thermogravimetric analysis (TGA) : For stability studies under thermal stress.

- Solubility assays : Conducted in polar (e.g., water, DMSO) and nonpolar solvents to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its antagonism at ionotropic glutamate receptors (iGluRs)?

SAR studies should focus on substituent effects at the 5'-position of the pyrrolidine ring. For example:

- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance NMDA receptor selectivity.

- Test analogs in electrophysiological assays (e.g., Xenopus oocyte models) to measure IC₅₀ values for GluN1/GluN2A-D subtypes.

- Use molecular docking to predict binding interactions with the glycine-binding site of NMDA receptors .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies in receptor affinity (e.g., NMDA vs. AMPA selectivity) may arise from variations in assay conditions (e.g., pH, co-agonist concentrations) or compound purity . To address this:

- Replicate experiments under standardized protocols (e.g., IC₅₀ determination via patch-clamp).

- Validate stereochemistry using chiral HPLC and crystallography to rule out racemization artifacts .

Q. How can stereochemical challenges during synthesis be mitigated?

- Chiral catalysts : Use asymmetric hydrogenation with Rh or Ir complexes to control the 2S,3R configuration.

- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers.

- Protecting group strategies : Boc or Fmoc groups stabilize intermediates during multi-step syntheses .

Q. What in silico tools predict its pharmacokinetic properties for CNS-targeted applications?

- Molecular dynamics simulations : Model blood-brain barrier (BBB) permeability using logP and polar surface area (PSA) calculations.

- ADMET predictors : Software like SwissADME or Molinspiration estimates metabolic stability and toxicity risks .

Key Recommendations for Researchers

- Prioritize enantiopure synthesis to avoid confounding biological results.

- Cross-validate receptor affinity data using orthogonal assays (e.g., radioligand binding vs. functional electrophysiology).

- Leverage crystallographic data to guide rational drug design for CNS targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.